molecular formula C9H24Sn2 B14478176 (Propane-1,1-diyl)bis(trimethylstannane) CAS No. 71000-62-9

(Propane-1,1-diyl)bis(trimethylstannane)

Cat. No.: B14478176
CAS No.: 71000-62-9
M. Wt: 369.71 g/mol
InChI Key: TXRKJNXMPYMSJR-UHFFFAOYSA-N
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Description

(Propane-1,1-diyl)bis(trimethylstannane) is an organotin compound featuring a central propane-1,1-diyl group (-CH(CH3)-) bonded to two trimethylstannane (Sn(CH3)3) moieties. Its molecular formula is C8H18Sn2, with a molecular weight of 405.78 g/mol. Organotin compounds like this are notable for their applications in catalysis, polymer stabilization, and materials science . The compound’s structure enables unique reactivity due to the tin atoms’ electrophilicity and the steric effects of the methyl groups.

Properties

CAS No.

71000-62-9

Molecular Formula

C9H24Sn2

Molecular Weight

369.71 g/mol

IUPAC Name

trimethyl(1-trimethylstannylpropyl)stannane

InChI

InChI=1S/C3H6.6CH3.2Sn/c1-3-2;;;;;;;;/h1H,3H2,2H3;6*1H3;;

InChI Key

TXRKJNXMPYMSJR-UHFFFAOYSA-N

Canonical SMILES

CCC([Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propane-1,1-diyl)bis(trimethylstannane) typically involves the reaction of propane-1,1-diyl dihalides with trimethylstannane reagents. One common method is the reaction of propane-1,1-diyl dibromide with trimethylstannane in the presence of a palladium catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of (Propane-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (Propane-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Propane-1,1-diyl)bis(trimethylstannane) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (Propane-1,1-diyl)bis(trimethylstannane) involves its ability to form stable organotin intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s reactivity is largely influenced by the electronic properties of the trimethylstannane groups and the propane backbone .

Comparison with Similar Compounds

Structural Analogues with Varied Backbones or Substituents

Prop-1-ene-1,3-diylbis(trimethylsilane) (CAS 52152-48-4)
  • Structure : Features a propene backbone (CH2=CH-CH2) with trimethylsilane (Si(CH3)3) groups.
  • Molecular Formula : C9H22Si2
  • Key Differences :
    • Central Atom : Silicon (Si) instead of tin (Sn), leading to lower toxicity and distinct electronic properties.
    • Backbone : Unsaturated propene chain vs. saturated propane-1,1-diyl in the stannane derivative.
  • Applications: Used in silicone polymer synthesis and as a precursor in organosilicon chemistry .
1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)
  • Structure : Propane-1,3-diyl backbone with diphenylphosphine (PPh2) groups.
  • Molecular Formula : C27H28P2
  • Key Differences: Substituents: Phosphine ligands instead of stannane groups. Coordination Chemistry: Acts as a bidentate ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions). Stability: More air-sensitive than organotin compounds but less toxic .
[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)
  • Structure : Propane-1,1-diyl backbone with phosphonic acid (-PO3H2) and pyridinyl groups.
  • Molecular Formula: C8H13NO7P2
  • Key Differences: Functional Groups: Phosphonic acid groups confer water solubility and chelation properties.

Organometallic Derivatives with Tin vs. Silicon

Property (Propane-1,1-diyl)bis(trimethylstannane) Prop-1-ene-1,3-diylbis(trimethylsilane)
Central Atom Tin (Sn) Silicon (Si)
Electrophilicity High (Sn more electropositive) Low
Toxicity High (neurotoxic) Low
Thermal Stability Moderate (decomposes >200°C) High (stable up to 300°C)
Applications Polymer catalysts, precursors Silicone synthesis, electronics

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